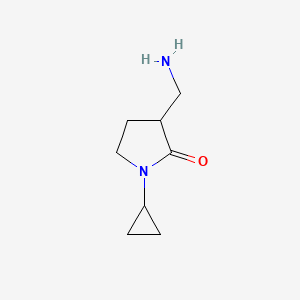
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (6-FTHB) is a fluorinated heterocyclic compound which is widely used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, industrial chemicals, and other compounds. It is also known as 1,4-benzoxazepine-6-fluorine or 1,4-benzoxazepine-6-fluorinated. 6-FTHB is a versatile synthetic intermediate due to its ability to form a variety of derivatives. It has been used to synthesize a variety of drugs, such as anxiolytics, antipsychotics, and anticonvulsants. 6-FTHB has also been used in the synthesis of industrial chemicals, such as dyes and pigments, and in the synthesis of other compounds, such as polymers and surfactants.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Benzoxazepine derivatives, including compounds similar to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, have been studied for their potential anticancer properties. They have been evaluated for antiproliferative activity in vitro against various cancer cell lines such as Hela, A549, HepG2, and MCF-7 cells . The introduction of alkyl or aralkyl and a sulfonyl group to these derivatives is considered to enhance their antitumor effects .
Boron Neutron Capture Therapy (BNCT)
While not directly related to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, benzoxazepine derivatives have been used in BNCT. This therapy is a type of radiation treatment that targets cancer cells more precisely than conventional radiotherapy .
Drug Transport Polymers
Arylboronic acids derived from benzoxazepine compounds have been utilized in feedback control drug transport polymers for cancer treatment. These polymers help in delivering drugs to specific sites within the body .
Synthesis Methods Research
Research into the synthesis of benzoxazepine derivatives can lead to the development of novel methods that may be applicable to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. For example, microwave heating and cyclization of substituted isoindole derivatives are some of the methods used .
Eigenschaften
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-2-1-3-9-7(8)6-11-4-5-12-9/h1-3,11H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQUZQKHNJYTTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)




![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)


![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)
